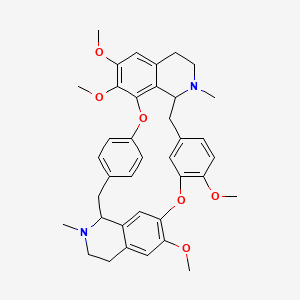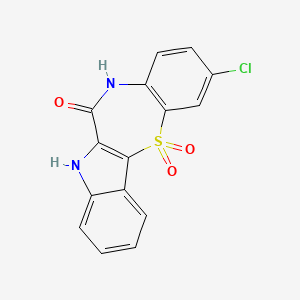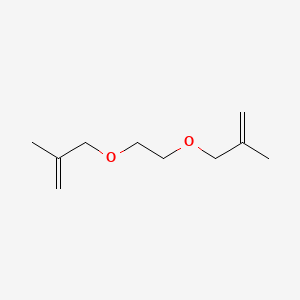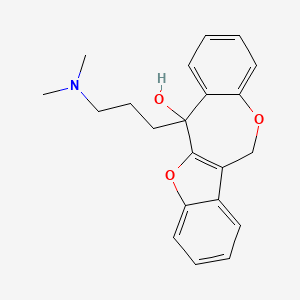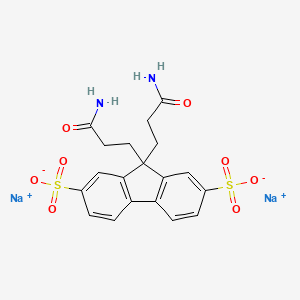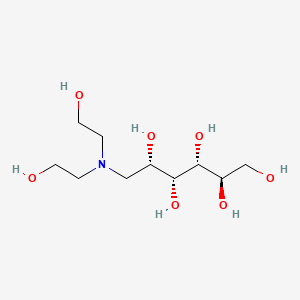
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is a derivative of glucitol, where the hydroxyl groups are substituted with bis(2-hydroxyethyl)amino groups. This compound is characterized by its hygroscopic nature and its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol typically involves the reaction of glucitol with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at elevated temperatures. The process involves the nucleophilic substitution of hydroxyl groups in glucitol with bis(2-hydroxyethyl)amino groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
化学反应分析
Types of Reactions
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucitol form.
Substitution: The bis(2-hydroxyethyl)amino groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol has numerous applications in scientific research:
作用机制
The mechanism of action of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol involves its ability to form hydrogen bonds and stable complexes with various molecules. This property is particularly useful in stabilizing proteins and nucleic acids, as well as in chelating metal ions. The molecular targets include hydroxyl and amino groups in proteins and nucleic acids, which interact with the bis(2-hydroxyethyl)amino groups of the compound .
相似化合物的比较
Similar Compounds
Methyldiethanolamine: Similar in structure but contains a methyl group instead of a glucitol backbone.
Bis-Tris: Another compound with bis(2-hydroxyethyl)amino groups, used primarily as a buffering agent.
Uniqueness
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is unique due to its glucitol backbone, which imparts additional hydroxyl groups that enhance its ability to form hydrogen bonds and stabilize complexes. This makes it particularly useful in applications requiring high stability and moisture retention .
属性
CAS 编号 |
84540-49-8 |
|---|---|
分子式 |
C10H23NO7 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-6-[bis(2-hydroxyethyl)amino]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO7/c12-3-1-11(2-4-13)5-7(15)9(17)10(18)8(16)6-14/h7-10,12-18H,1-6H2/t7-,8+,9+,10+/m0/s1 |
InChI 键 |
UURSKAGLHMBPNT-SGIHWFKDSA-N |
手性 SMILES |
C(CO)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C(CO)N(CCO)CC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


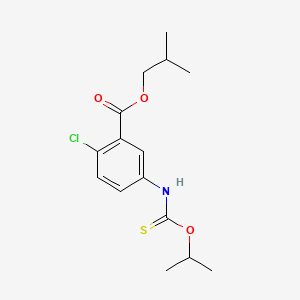
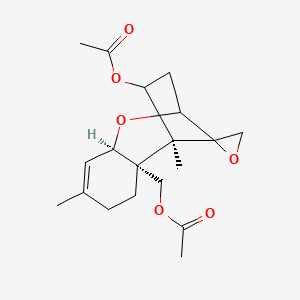

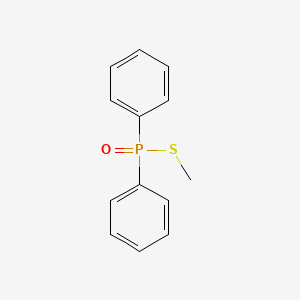
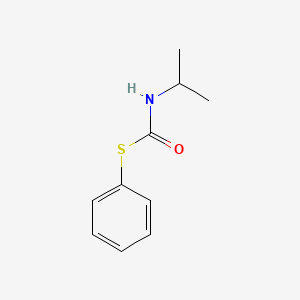
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
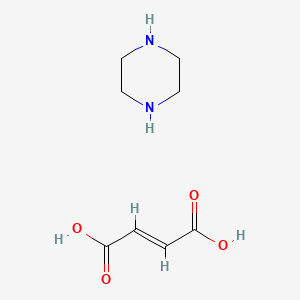

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
